3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

Catalog No.
S3385689
CAS No.
1313391-57-9
M.F
C33H22N4
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-ca...

CAS Number

1313391-57-9

Product Name

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

IUPAC Name

3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole

Molecular Formula

C33H22N4

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C33H22N4/c1-4-12-23(13-5-1)31-34-32(24-14-6-2-7-15-24)36-33(35-31)25-20-21-30-28(22-25)27-18-10-11-19-29(27)37(30)26-16-8-3-9-17-26/h1-22H

InChI Key

VPPRLINZYBFAMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole, commonly referred to as DPTPCz, is a synthetic organic compound characterized by its unique structure that combines a triazine moiety with a carbazole unit. The triazine acts as an electron-deficient component while the carbazole serves as an electron-rich part of the molecule. This configuration allows DPTPCz to function effectively as a bipolar host material in organic light-emitting diodes (OLEDs) .

The molecular formula of DPTPCz is C₃₃H₂₂N₄, with a molecular weight of 474.55 g/mol. It appears as a white crystalline powder and has specific absorption and fluorescence properties, with maximum absorption wavelengths at 305 nm and 353 nm in ethyl acetate, and fluorescence at 416 nm .

Primarily due to its functional groups. It can undergo electrophilic substitutions typical of aromatic compounds, particularly on the carbazole moiety. The triazine group can also engage in nucleophilic reactions due to its electron-deficient nature. In the context of OLEDs, DPTPCz facilitates energy transfer processes, which are crucial for the efficiency of light emission in these devices .

The synthesis of DPTPCz typically involves multi-step organic reactions. One common method includes:

  • Formation of Triazine Derivative: Starting from suitable precursors like 4,6-diphenyl-1,3,5-triazine.
  • Coupling Reaction: The triazine derivative is then coupled with 9-phenylcarbazole through a nucleophilic substitution reaction.
  • Purification: The final product is purified using sublimation techniques to achieve high purity levels (>99%) .

DPTPCz is primarily used as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). Its bipolar nature allows for balanced charge transport and injection, which enhances device performance. DPTPCz has demonstrated high efficiencies in OLED applications with maximum current efficiencies exceeding 65 cd/A and external quantum efficiencies around 21% . Additionally, it has potential applications in other optoelectronic devices due to its favorable photophysical properties.

Interaction studies involving DPTPCz focus on its role within OLED devices. Research indicates that DPTPCz can facilitate nearly 100% triplet harvesting from conventional fluorescent dopants through energy transfer mechanisms . This property is crucial for improving the efficiency and longevity of OLEDs.

Similar Compounds: Comparison with Other Compounds

DPTPCz shares structural similarities with several other compounds used in OLED technology. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Cab-Ph-TRZContains phenyl spacer between triazine and carbazoleDifferent spatial arrangement affects electronic properties
4,6-Diphenyl-1,3,5-triazine derivativesSimilar triazine coreVarying substituents lead to different electronic behaviors
Bicarbazole derivativesMultiple carbazole unitsEnhanced charge transport capabilities but may lack the unique dual functionality of DPTPCz

DPTPCz's unique combination of an electron-rich carbazole and an electron-deficient triazine directly attached without spacers distinguishes it from these similar compounds, potentially offering superior performance in specific applications like OLEDs .

XLogP3

8

Hydrogen Bond Acceptor Count

3

Exact Mass

474.18444672 g/mol

Monoisotopic Mass

474.18444672 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-08-19

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